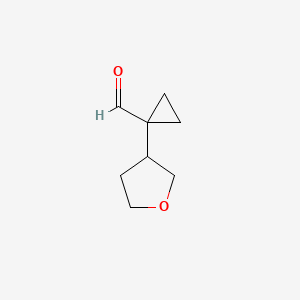

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde

Description

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde is a bicyclic organic compound featuring a cyclopropane ring substituted with a carbaldehyde group and an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. The oxolan group introduces an ether oxygen, which influences the compound’s electronic and steric properties. This structure makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, where cyclopropane derivatives are valued for their conformational rigidity and metabolic stability .

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

1-(oxolan-3-yl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C8H12O2/c9-6-8(2-3-8)7-1-4-10-5-7/h6-7H,1-5H2 |

InChI Key |

BIBYWRJTDOITCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C2(CC2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an oxolane derivative followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a cyclopropanating agent such as diazomethane or a metal carbene complex, followed by oxidation using reagents like pyridinium chlorochromate or Dess-Martin periodinane .

Chemical Reactions Analysis

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.

Medicine: It is explored for its potential therapeutic properties. Studies focus on its ability to interact with specific molecular targets and pathways in the body.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: 1-(Oxolan-2-yl)cyclopropane-1-carbaldehyde

This compound is a structural isomer of the target molecule, differing in the position of the oxolan substituent (2-yl vs. 3-yl). Key differences include:

- Reactivity : The spatial arrangement may affect steric hindrance during nucleophilic additions to the aldehyde group.

Cyclohexyl-Substituted Analog: 1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde

This compound replaces the oxolan group with a bulky 4-methylcyclohexylmethyl substituent, leading to distinct properties:

- Synthetic Utility : Discontinued commercial availability (as per ) suggests challenges in stability or synthesis scalability.

Aromatic Analog: 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbaldehyde

- Electronic Effects : The electron-rich benzodioxole may stabilize the aldehyde via resonance, altering reactivity in condensation reactions.

- Applications : Benzodioxole-containing compounds are common in bioactive molecules (e.g., antiparasitic agents) .

| Property | This compound | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbaldehyde |

|---|---|---|

| Molecular Formula | C₈H₁₂O₂ | C₁₁H₁₀O₃ |

| Substituent Type | Ether | Aromatic (benzodioxole) |

Silyl-Protected Analog: 1-[(Triisopropylsilyl)oxy]cyclopropanecarbaldehyde

This compound features a triisopropylsilyl (TIPS) protecting group on the cyclopropane ring:

- Stability : The silyl group enhances steric protection of the aldehyde, reducing undesired oxidation or nucleophilic attack.

- Handling : Silyl groups are often used in temporary protection strategies during multistep syntheses .

| Property | This compound | 1-[(Triisopropylsilyl)oxy]cyclopropanecarbaldehyde |

|---|---|---|

| Molecular Formula | C₈H₁₂O₂ | C₁₃H₂₄O₂Si |

| Key Feature | Ether substituent | Silyl-protected aldehyde |

Biological Activity

1-(Oxolan-3-yl)cyclopropane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopropane ring and an oxolane moiety. With the molecular formula and a molecular weight of approximately 128.17 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's structure consists of a cyclopropyl group attached to a hydroxyl group, further connected to an oxolane ring. This configuration imparts distinctive chemical properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Functional Groups | Hydroxyl, Cyclopropane |

| Structural Features | Cyclopropane ring, Oxolane |

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism of action may involve interaction with bacterial cell membranes or inhibition of essential enzymes.

Antifungal Properties: Similar to its antibacterial effects, the compound has shown promise in antifungal activity, possibly affecting fungal cell wall synthesis or disrupting metabolic pathways .

Enzyme Inhibition: The compound may act as an electrophile, engaging nucleophiles in cellular environments. This interaction could lead to significant biological outcomes by inhibiting specific enzymes involved in critical metabolic processes . The proposed mechanism involves the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, modulating enzyme activity and altering metabolic pathways within cells.

The mechanism of action for this compound primarily revolves around its electrophilic nature due to the aldehyde group. This allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and impacting cellular processes .

Case Studies

Several studies have focused on the biological implications of this compound:

-

Antimicrobial Efficacy Study:

- A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Fungal Inhibition Research:

- Enzyme Interaction Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.